6-Bromo-5-chloro-1,3-benzothiazol-2-amine
Description
Overview of the Benzothiazole (B30560) Heterocyclic System in Medicinal Chemistry
Benzothiazole and its derivatives are integral to numerous therapeutic areas, demonstrating a remarkable breadth of biological effects. pcbiochemres.comjchemrev.com This scaffold is a key component in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties, among others. jchemrev.comtandfonline.com The inherent bioactivity of the benzothiazole system has led to its incorporation into a variety of clinically used drugs and a multitude of compounds under investigation for therapeutic applications. jchemrev.comjchemrev.com
The structural diversity of benzothiazole analogues contributes significantly to their role in the development of new medicinal drugs. pcbiochemres.com Researchers have extensively explored substitutions at various positions of the bicyclic ring, particularly at the 2-position, to modulate the pharmacological profile of these compounds. nih.gov This has resulted in the identification of potent agents for a wide range of diseases, solidifying the benzothiazole scaffold as a central theme in contemporary medicinal chemistry research. jchemrev.comijper.org
Table 1: Selected Pharmacological Activities of Benzothiazole Derivatives
| Pharmacological Activity | Examples of Investigated Derivatives |
|---|---|
| Anticancer | Substituted 2-arylbenzothiazoles, Benzothiazole-containing sulfanilamides nih.govnih.gov |
| Antimicrobial | Benzothiazole-triazole conjugates, Fluoro-benzothiazoles jchemrev.comresearchgate.net |
| Anti-inflammatory | Benzothiazoles conjugated with spiroindoline, N-substituted 2-aminobenzothiazoles jchemrev.comnih.gov |
| Anticonvulsant | Prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole tandfonline.com |
Role of Halogenation in Modulating Benzothiazole Derivative Research Trajectories
Halogenation is a frequently employed and highly effective strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.
In the context of benzothiazole chemistry, halogenation has been instrumental in refining the biological activity of various derivatives. The position and nature of the halogen substituent can dictate the potency and selectivity of the compound. For instance, structure-activity relationship (SAR) studies have revealed that the presence of a bromo substituent can enhance the anti-inflammatory and analgesic effects of certain benzothiazole derivatives. jchemrev.com Similarly, chloro-substituted aminobenzothiazoles have shown promising sensitivity against specific cancer cell lines. derpharmachemica.com The strategic placement of halogens, such as in 7-chloro-6-fluoro benzothiazole derivatives, has been explored for developing novel analgesic and anti-inflammatory agents. banglajol.info This targeted modification underscores the importance of halogenation in guiding the development of new, more effective benzothiazole-based therapeutics.
Specific Research Focus on 6-Bromo-5-chloro-1,3-benzothiazol-2-amine within the Broader Context of Halogenated Benzothiazoles
Within the extensive family of halogenated benzothiazoles, di-halogenated derivatives represent a specific area of interest for researchers aiming to further optimize pharmacological activity. The compound This compound is a member of this subgroup, featuring both a bromine and a chlorine atom on the benzene (B151609) ring of the benzothiazole scaffold. While specific, detailed research on the synthesis and biological activity of this particular di-halogenated compound is not extensively documented in publicly available literature, its structure suggests it is a compound of interest for chemical synthesis and potential screening in drug discovery programs.
The synthesis of such compounds generally follows established protocols for 2-aminobenzothiazoles, often involving the condensation of a corresponding p-substituted aniline (B41778) with a thiocyanate (B1210189) source in the presence of a halogenating agent like bromine. derpharmachemica.com The starting material for This compound would likely be 4-bromo-3-chloroaniline.
Research on related mono-halogenated compounds, such as 6-bromo-1,3-benzothiazol-2-amine , provides a foundation for understanding the potential properties of their di-halogenated counterparts. nih.gov The introduction of a second halogen, in this case, chlorine at the 5-position, is a rational design strategy to modulate the electronic and steric properties of the molecule, which could lead to altered target interactions and improved efficacy or selectivity. The investigation of such di-halogenated compounds is a logical progression in the exploration of the chemical space of benzothiazole derivatives for novel therapeutic agents.
Table 2: Physicochemical Data of a Related Mono-Halogenated Benzothiazole
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
|---|
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGVHVWLYGZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization in Elucidating Molecular Architecture and Intermolecular Interactions
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Forces
Elucidation of Hydrogen Bonding Networks (N–H⋯N, N–H⋯Br)
No specific data is available for 6-Bromo-5-chloro-1,3-benzothiazol-2-amine.
Analysis of Aromatic π–π Stacking Interactions
No specific data is available for this compound.
Investigation of Crystal Packing and Supramolecular Architectures (e.g., 1D Chains, 2D Sheets, 3D Networks)
No specific data is available for this compound.
Impact of Intermolecular Interactions on Crystallographic Parameters
No specific data is available for this compound.
Structure Activity Relationship Sar Investigations of Halogenated Benzothiazol 2 Amines
Influence of Halogen Substituents (Bromine and Chlorine) at Specific Positions (C-5 and C-6) on Biological Response
The presence, type, and location of halogen atoms on the benzothiazole (B30560) scaffold are critical determinants of a compound's biological profile. Literature reveals that substitutions at the C-6 position, in particular, are frequently associated with a variety of biological activities. benthamscience.com The introduction of bromine and chlorine at the C-5 and C-6 positions, as seen in 6-Bromo-5-chloro-1,3-benzothiazol-2-amine, leverages specific chemical properties of these halogens to modulate the molecule's interaction with biological targets. Studies have shown that the presence of chloro or bromo substituents can increase the biological activity of thiazole (B1198619) derivatives. mdpi.com
Halogens exert a significant influence on the physicochemical properties of the benzothiazole molecule through a combination of electronic and steric effects.
Electronic Effects: Bromine and chlorine are highly electronegative atoms, and their presence on the aromatic ring impacts the electron density distribution of the entire scaffold. They act as electron-withdrawing groups through the inductive effect (-I), which can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This modification of the frontier molecular orbitals can be advantageous for charge transport and can influence how the molecule interacts with electron-rich or electron-deficient regions of a biological receptor. nih.govmdpi.com The electron-withdrawing nature of halogens can also enhance the acidity of nearby protons, such as the one on the C-2 amine, potentially altering its hydrogen bonding capabilities. In some contexts, the presence of electron-withdrawing groups on the benzothiazole ring has been shown to result in higher yields in synthetic reactions and increased antiproliferative activity. nih.govmdpi.com
Table 1: Physicochemical Properties of Relevant Halogens
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Polarizability (ų) |
| Chlorine (Cl) | 3.16 | 1.75 | 2.18 |
| Bromine (Br) | 2.96 | 1.85 | 3.05 |
This table presents a summary of key physicochemical properties of chlorine and bromine that contribute to their electronic and steric effects in molecules.
Beyond their general electronic and steric influence, halogen atoms can participate in specific, highly directional non-covalent interactions known as halogen bonds. acs.org A halogen bond is formed between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a biological macromolecule. researchgate.netacs.org
This interaction has gained recognition as a significant force in molecular recognition and ligand design. researchgate.net The strength of a halogen bond increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org Therefore, the bromine at the C-6 position and the chlorine at the C-5 position of the benzothiazole scaffold are capable of forming these stabilizing interactions with amino acid residues in a protein's active site. researchgate.net These bonds can significantly enhance binding affinity and specificity. acs.org For instance, studies on other molecular systems have demonstrated that introducing a halogen bond by substituting a hydrogen atom with chlorine, bromine, or iodine can increase binding affinity by one to two orders of magnitude. acs.org Computational and molecular dynamics studies have helped identify specific amino acid residues that act as "hot spots" for halogen bonding, confirming the key role of these interactions in stabilizing ligand-receptor complexes. researchgate.net
Significance of Substituents at the C-2 Amine Position
The C-2 position of the benzothiazole ring is a primary site for substitution, and modifications at this position are a cornerstone for developing a wide range of biologically active compounds. benthamscience.comnih.gov The 2-amino group is a versatile handle for chemical modification, allowing for the introduction of various functionalities that can profoundly impact the molecule's properties and biological activity.
The amino group itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with receptor sites. mdpi.com SAR studies consistently show that altering the substituent on this amine leads to significant changes in biological effects. For example, attaching different aryl, alkyl, or heterocyclic moieties via amide, urea, thiourea (B124793), or sulfonamide linkages can modulate the compound's activity spectrum, targeting it towards anticancer, antimicrobial, or anti-inflammatory applications. mdpi.comresearchgate.net The introduction of bulky or flexible side chains at the C-2 position can explore larger regions of the binding pocket, potentially leading to increased potency and selectivity. acs.org
Table 2: Examples of Bioactive C-2 Substituted Benzothiazoles
| C-2 Substituent Type | Linkage | Resulting Biological Activity |
| Phenylacetamide | Amide | Antiproliferative mdpi.com |
| Benzylamine | Amine | MAO Inhibition tandfonline.com |
| Substituted Anilines | Amide | Anticancer acs.org |
| Various Aryl/Alkyl groups | Urea/Thiourea | Antibacterial |
This interactive table showcases how different functional groups attached to the C-2 position of the benzothiazole scaffold can lead to diverse pharmacological activities.
Strategic Modifications of the Benzothiazole Scaffold for Enhanced Activity
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its synthetic accessibility. researchgate.netnih.gov Strategic modifications aim to optimize the lead compound's activity, selectivity, and pharmacokinetic properties.
One common strategy involves keeping the core benzothiazole nucleus intact while introducing a variety of substituents at different positions, particularly C-2 and C-6. benthamscience.commdpi.com This allows for a systematic exploration of the chemical space around the core scaffold. Another approach involves the hybridization of the benzothiazole moiety with other pharmacologically active heterocycles, such as pyrazoline, triazole, or pyrimidine (B1678525). mdpi.comrsc.org This can lead to molecules with novel or dual modes of action. For instance, replacing parts of a larger molecule with a benzothiazole-triazole construct has been explored to improve properties for imaging applications. rsc.org Furthermore, modifications can be guided by computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, which mathematically correlates structural features with biological activity to predict the potency of novel derivatives. nih.gov
Comparative SAR Studies Across Different Halogenated Benzothiazole Derivatives
For example, a study might compare a series of derivatives with a single halogen (e.g., 6-bromo, 5-chloro) against di-substituted compounds like this compound. nih.gov Such studies allow for the evaluation of additive or synergistic effects of multiple substitutions. Comparing a bromo-substituted analog with a chloro-substituted analog at the same position can reveal the relative importance of halogen bond strength versus steric bulk for a particular biological target. acs.org Similarly, comparing positional isomers (e.g., 6-bromo vs. 7-bromo) can highlight the specific topology required for optimal receptor engagement. These comparative analyses provide a rational basis for drug design, moving from a general understanding of halogen effects to a specific roadmap for optimizing a given benzothiazole scaffold for a desired therapeutic purpose. nih.gov
In Vitro Biological Activity Profiles of 6 Bromo 5 Chloro 1,3 Benzothiazol 2 Amine and Its Derivatives
Antimicrobial Efficacy Against Bacterial and Fungal Strains
Derivatives of 2-aminobenzothiazole (B30445), particularly those with halogen substitutions, have demonstrated a broad spectrum of antimicrobial activity. The presence of bromo and chloro groups on the benzothiazole (B30560) ring is often associated with enhanced biological effects.
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
While specific studies on 6-Bromo-5-chloro-1,3-benzothiazol-2-amine are limited, research on related halogenated benzothiazole derivatives indicates significant potential against Gram-positive bacteria such as Staphylococcus aureus. For instance, a series of novel 2-aminobenzothiazole derivatives showed considerable antimicrobial activity against various bacteria. researchgate.net The introduction of halogen groups on the benzothiazole moiety has been shown to enhance antibacterial activity. nih.gov
One study highlighted that certain 2-aminobenzothiazole derivatives exhibited greater activity than the standard drug gentamycin against Staphylococcus aureus. researchgate.net Another study on 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors showed excellent activity against Gram-positive strains, including S. aureus, with Minimum Inhibitory Concentration (MIC) values below 0.03 μg/mL for some derivatives. nih.gov
Antibacterial Activity of Benzothiazole Derivatives against Staphylococcus aureus
| Compound Type | Activity/MIC Value | Reference |
|---|---|---|
| 5-Substituted 2-aminobenzothiazole derivatives | < 0.03 μg/mL | nih.gov |
| Imidazolidines derived from 2-aminobenzothiazole | Greater than gentamycin | researchgate.net |
| Sulfonamide analogues of benzothiazole | MIC = 3.1–6.2 μg/ml | nih.gov |
Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)
The efficacy of benzothiazole derivatives extends to Gram-negative bacteria like Escherichia coli. Studies have shown that certain structural modifications to the benzothiazole core can lead to potent antibacterial action. For example, some imidazolidine (B613845) derivatives of 2-aminobenzothiazole displayed better activity against E. coli than the standard drug gentamycin. researchgate.net
Furthermore, research on sulfonamide analogues of benzothiazole revealed that compounds with a chloro group demonstrated equipotent antibacterial activity against E. coli when compared to reference drugs like chloramphenicol (B1208) and sulphamethoxazole, with MIC values ranging from 3.1 to 6.2 μg/mL. nih.gov Another study found that specific benzothiazole derivatives showed excellent antibacterial activity against E. coli, with a MIC of 3.1 μg/ml, which was even more potent than the reference drug ciprofloxacin. nih.gov
Antibacterial Activity of Benzothiazole Derivatives against Escherichia coli
| Compound Type | Activity/MIC Value | Reference |
|---|---|---|
| Imidazolidines derived from 2-aminobenzothiazole | Better than gentamycin | researchgate.net |
| Sulfonamide analogues of benzothiazole | 3.1–6.2 μg/ml | nih.gov |
| Isatin-benzothiazole derivatives | 3.1 μg/ml | nih.gov |
Effects on Drug-Resistant Bacterial Strains
A significant area of investigation is the activity of these compounds against drug-resistant bacteria. Novel 2-aminobenzothiazole derivatives have been synthesized and shown to be potent against methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant clinical isolate of Enterococcus faecium, showing more potency than the standard ciprofloxacin. nih.gov The development of 2-aminobenzothiazole-based DNA gyrase B inhibitors has yielded compounds with promising activity against ESKAPE pathogens, a group of bacteria known for their formidable antibiotic resistance. nih.gov Specifically, certain 5-substituted derivatives demonstrated potent activity against MRSA and vancomycin-intermediate S. aureus (VISA), with MIC values below 0.03 μg/mL. nih.gov
Antifungal Activity Assessment
In addition to antibacterial properties, 2-aminobenzothiazole derivatives have been evaluated for their antifungal efficacy. A study on a series of 6-substituted 2-aminobenzothiazole derivatives revealed that almost all tested compounds exhibited antifungal activity. nih.gov Notably, certain derivatives showed significant potency against various Candida species, including Candida albicans, Candida parapsilosis, and Candida tropicalis, with MIC values ranging from 4-8 μg/mL. nih.gov Another study focusing on new derivatives of 2-amino-5-chlorobenzothiazole (B1265905) reported measurable antifungal activity against Candida glabrata and Aspergillus niger for some of the synthesized compounds. uobaghdad.edu.iquobaghdad.edu.iq
Antifungal Activity of Benzothiazole Derivatives
| Compound Type | Fungal Strain | MIC Value | Reference |
|---|---|---|---|
| 6-Substituted 2-aminobenzothiazole derivatives | Candida albicans, C. parapsilosis, C. tropicalis | 4-8 μg/mL | nih.gov |
| 2-Amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Measurable activity | uobaghdad.edu.iquobaghdad.edu.iq |
Anticancer and Antiproliferative Potentials
The anticancer properties of benzothiazole derivatives have been a subject of intense research. The core structure is seen as a valuable scaffold for the development of new antitumor agents.
Inhibition of Cancer Cell Line Proliferation (e.g., A431, A549, H1299)
Another study investigated a series of 2-aminobenzothiazole derivatives for their antitumor potential and found that one compound, in particular, exhibited IC50 values of 9.62 ± 1.14 μM against the A549 cell line. nih.gov Research on other benzothiazole derivatives has also demonstrated cytotoxic effects against A549 cells, with some compounds showing IC50 values as low as 22.8 µM. jnu.ac.bdbdpsjournal.org
Antiproliferative Activity of Benzothiazole Derivatives
| Compound Type | Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | A431, A549, H1299 | Significant inhibition | researchgate.net |
| 2-Aminobenzothiazole derivative | A549 | 9.62 ± 1.14 μM | nih.gov |
| Benzothiazole-thiazolidinone conjugate | A549 | 22.8 µM | bdpsjournal.org |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | 68 μg/mL | jnu.ac.bd |
Antitubercular Activity Against Mycobacterium tuberculosis
The 2-aminobenzothiazole core is recognized as a privileged scaffold in the development of novel antitubercular agents. Numerous derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action for some of these derivatives has been linked to the inhibition of essential mycobacterial enzymes. However, specific data detailing the antitubercular activity, including the minimum inhibitory concentration (MIC), of this compound or its derivatives against M. tuberculosis are not specified in the reviewed literature.
Enzymatic Inhibition and Receptor Interaction Studies (In Vitro)
The ability of 2-aminobenzothiazole derivatives to interact with and inhibit various enzymes and receptors is a key area of pharmacological research.
Inhibition of hERG Potassium Channels
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. Due to this safety concern, testing for hERG inhibition is a standard part of drug development. There is no specific information available in the searched literature regarding the inhibitory activity of this compound or its derivatives on hERG potassium channels.
Activity Against Glycosidases (e.g., α-Amylase, α-Glucosidase)
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Various heterocyclic compounds, including benzothiazole derivatives, have been explored as potential inhibitors of these enzymes. Research has shown that certain substituted benzothiazoles can effectively inhibit α-amylase and α-glucosidase in vitro. However, specific inhibitory concentrations (IC50 values) or detailed structure-activity relationships for this compound and its derivatives in this context have not been reported.
Inhibition of N-Myristoyltransferase of Plasmodium falciparum
N-Myristoyltransferase (NMT) is an essential enzyme for the viability of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. NMT catalyzes the attachment of myristate to various proteins, a process crucial for their function and localization. Inhibition of PfNMT is a validated strategy for the development of new antimalarial drugs. While the benzothiazole scaffold has been identified as a potential core for PfNMT inhibitors, specific inhibitory data for this compound or its derivatives are not available in the current body of literature.
Other In Vitro Pharmacological Activities
The versatile chemical nature of the 2-aminobenzothiazole nucleus has led to the exploration of its derivatives for a wide range of other pharmacological activities. These include, but are not limited to, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. For instance, studies on various substituted 2-aminobenzothiazoles have demonstrated their potential to inhibit the growth of different bacterial and fungal strains. nih.govnih.gov The presence of halogen substituents, such as bromo and chloro groups, on the benzothiazole ring has been noted in some studies to influence the antimicrobial potency of the compounds. nih.gov Similarly, some benzothiazole derivatives have shown promising results in in vitro assays for antioxidant and anti-inflammatory activities. researchgate.net A study on 5-chloro-1,3-benzothiazol-2-amine, a related compound, indicated anti-inflammatory activity. researchgate.net However, specific and detailed research findings on these activities for this compound remain to be published.
Anti-inflammatory Mechanisms (e.g., Bovine Serum Albumin Denaturation Inhibition)
Protein denaturation is a key factor in inflammation. The ability of a compound to inhibit protein denaturation in vitro can be indicative of its potential anti-inflammatory activity. The bovine serum albumin (BSA) denaturation assay is a widely used method to screen for such properties. In this assay, compounds are evaluated for their ability to prevent the denaturation of BSA when subjected to heat or other denaturing agents.
Research into benzothiazole derivatives has demonstrated their potential in this area. For instance, a study on pyrimido[2,1-b]benzothiazole derivatives, which are structurally related to the core benzothiazole nucleus, identified compounds with significant anti-inflammatory activity. Specifically, derivatives with chloro and methoxy (B1213986) substitutions showed enhanced ability to inhibit albumin denaturation, suggesting that the nature and position of substituents on the benzothiazole ring system play a crucial role in their anti-inflammatory potential. researchgate.net
Another study synthesized a series of 1,3,4-oxadiazole (B1194373) derivatives and tested their ability to inhibit BSA denaturation. chula.ac.th Certain compounds within this series displayed moderate to good anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. chula.ac.th Similarly, research on fluorobenzothiazole derivatives incorporated with 1,3,4-thiadiazole (B1197879) also highlighted significant anti-inflammatory activities, which were assessed using protein denaturation assays. researchgate.net These findings collectively underscore the potential of the benzothiazole scaffold as a basis for the development of new anti-inflammatory agents.
Table 1: In Vitro Anti-inflammatory Activity of Selected Benzothiazole and Related Heterocyclic Derivatives Data presented below is for illustrative purposes based on findings for the broader class of compounds, as specific data for this compound was not available in the provided search results.
| Compound Class | Assay | Finding | Reference |
| Pyrimido[2,1-b]benzothiazole Derivatives | Inhibition of Albumin Denaturation | Chloro and methoxy substituted derivatives showed enhanced activity. | researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Bovine Serum Albumin Denaturation | Compounds 3e, 3f, and 3i displayed moderate activity compared to diclofenac sodium. | chula.ac.th |
| Fluorobenzothiazole-Thiadiazole Derivatives | Protein Denaturation Assay | Members of this series exhibited significant anti-inflammatory activities. | researchgate.net |
Antioxidant Properties (e.g., DPPH and ABTS Radical Scavenging Assays)
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of chemical compounds is often evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate an electron and neutralize these stable free radicals, a process that can be quantified spectrophotometrically.
The benzothiazole nucleus is a core component of various compounds that have been investigated for their antioxidant capabilities. For example, a study on novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives investigated their radical scavenging ability using the DPPH method. nih.gov The results indicated that all the studied compounds exhibited antioxidant activity, with some possessing potent effects, although less than the standard, ascorbic acid. nih.gov
Similarly, research on new hybrid hydrazinyl thiazole (B1198619) substituted chromones showed that many of the synthesized compounds, particularly those bearing halogen substituents, demonstrated good and comparable DPPH and ABTS radical scavenging activities. nih.gov Another investigation into benzylideneiminophenylthiazole analogues found that while the screened derivatives showed weak to moderate antioxidant activity, one compound (7f) was identified as the most potent against DPPH. nih.gov These studies highlight that substitutions on the benzothiazole or related thiazole rings significantly influence their antioxidant capacity.
Table 2: In Vitro Antioxidant Activity of Selected Thiazole and Benzothiazole Derivatives Data presented below is for illustrative purposes based on findings for the broader class of compounds, as specific data for this compound was not available in the provided search results.
| Compound Class | Assay(s) | Key Findings | Reference(s) |
| 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol Derivatives | DPPH Radical Scavenging | All studied compounds showed antioxidant activity; compounds 4d and 4c were the most potent. | nih.gov |
| Hydrazinyl Thiazole Substituted Chromones | DPPH & ABTS Radical Scavenging | Halogen-bearing molecules generally showed better activities. | nih.gov |
| Benzylideneiminophenylthiazole Analogues | DPPH Radical Scavenging | Derivatives showed weak to moderate activity; compound 7f was the most potent. | nih.gov |
| 2-Aminothiazol-4(5H)-one Analogs | DPPH & ABTS Radical Scavenging | Compound 8 (3,4-dihydroxyl group) showed the strongest DPPH scavenging; Compound 10 (2,4-dihydroxyl group) showed moderate DPPH scavenging. | mdpi.com |
6 Bromo 5 Chloro 1,3 Benzothiazol 2 Amine As a Medicinal Chemistry Scaffold
Benzothiazole (B30560) as a Privileged Structure in Drug Discovery
The benzothiazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged structure" in medicinal chemistry. benthamscience.comnih.govcrimsonpublishers.com This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govjchemrev.com Benzothiazole and its derivatives are integral components of numerous natural products and pharmaceutical agents, demonstrating their versatility and importance in therapeutic applications. researchgate.netsemanticscholar.org
The scaffold's significance is underscored by its presence in clinically approved drugs such as Riluzole, an anti-amyotrophic lateral sclerosis (ALS) agent, and Pramipexole, used in treating Parkinson's disease. crimsonpublishers.com The broad range of biological activities associated with benzothiazole derivatives includes anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties, among others. jchemrev.comtandfonline.com This wide therapeutic window makes the benzothiazole core an attractive starting point for the design of novel drug candidates. nih.govcrimsonpublishers.com
Furthermore, the synthetic accessibility of the benzothiazole scaffold allows for the creation of a high degree of structural diversity. benthamscience.comresearchgate.net Medicinal chemists can readily modify the core structure at various positions to optimize potency, selectivity, and pharmacokinetic properties, facilitating the rational design of new therapeutic agents. nih.gov The continuous interest in this heterocyclic system is driven by the consistent discovery of new biological activities and the potential to develop more effective and less toxic drugs. jchemrev.comresearchgate.net
Rational Design and Synthesis of Novel Benzothiazole Analogues
The development of novel therapeutic agents based on the 6-bromo-5-chloro-1,3-benzothiazol-2-amine scaffold relies heavily on rational design principles and efficient synthetic methodologies. The process often begins with a lead compound, which is systematically modified to enhance its biological activity and drug-like properties. Structure-Activity Relationship (SAR) studies are crucial in this context, providing insights into how specific structural modifications, such as the introduction of halogen atoms like bromine and chlorine, influence the compound's interaction with its biological target. nih.govnih.gov
The synthesis of 2-aminobenzothiazoles, the core of the title compound, can be achieved through several established routes. A common and economical method involves the reaction of substituted anilines with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine, a process known as Hugershoff synthesis. nih.gov Another versatile approach is the oxidative cyclization of N-arylthioureas. nih.govtandfonline.com These methods allow for the introduction of various substituents onto the benzene ring, enabling the exploration of a wide chemical space. For instance, the starting material for this compound would be a correspondingly substituted aniline (B41778).
Modern synthetic strategies, including solid-phase synthesis, have been developed to rapidly generate libraries of 2-aminobenzothiazole (B30445) derivatives. nih.gov This high-throughput approach is invaluable for screening large numbers of compounds to identify promising new drug candidates. The 2-amino group of the benzothiazole scaffold is particularly useful as it serves as a versatile handle for further chemical modifications, allowing for the attachment of various functional groups and heterocyclic systems to fine-tune the pharmacological profile. tandfonline.comrsc.orgacs.org
Development of Multifunctional Agents Based on the Benzothiazole Nucleus
A contemporary strategy in drug discovery is the development of multifunctional agents, single molecules designed to modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may not be sufficient. nih.gov The benzothiazole nucleus, with its broad pharmacological profile, serves as an excellent scaffold for designing such multi-target compounds. nih.gov
Researchers have successfully synthesized benzothiazole derivatives that exhibit a combination of activities. For example, certain analogues have been shown to possess both antioxidant and antiproliferative properties, which could be beneficial in cancer therapy by simultaneously protecting normal cells from oxidative stress and inhibiting tumor growth. nih.gov The design of these agents involves the strategic incorporation of different pharmacophores into a single molecular entity. The inherent chemical versatility of the benzothiazole ring system facilitates these synthetic efforts. nih.govdntb.gov.ua By carefully selecting the substituents on the benzothiazole core, chemists can create compounds that interact with different enzymes, receptors, or signaling pathways, leading to a synergistic therapeutic effect. nih.gov
Hybridization and Molecular Conjugation Strategies with Other Heterocyclic Systems
To further expand the therapeutic potential of the benzothiazole scaffold, medicinal chemists employ hybridization strategies, which involve covalently linking the benzothiazole nucleus to other known pharmacologically active heterocyclic systems. This molecular conjugation can lead to novel compounds with enhanced potency, improved selectivity, or a completely new mechanism of action.
Triazine-Fused Benzothiazoles
Triazines are nitrogen-containing heterocycles known for a range of biological activities, including anticancer properties. nih.govbohrium.com The fusion or conjugation of the benzothiazole scaffold with a triazine ring has yielded hybrid molecules with significant biological potential. For example, series of 1,3,5-triazine (B166579) derivatives bearing benzothiazole substituents have been synthesized and evaluated for their anticancer activity. researchgate.net In some studies, these hybrid compounds have demonstrated potent inhibitory activity against various cancer cell lines. researchgate.net The synthetic strategy typically involves the sequential reaction of cyanuric chloride (a triazine precursor) with different amines, including a 2-aminobenzothiazole derivative, to build the final hybrid structure. mdpi.com
Pyrimidine (B1678525) and Pyrazole (B372694) Derivatives
Pyrimidine and pyrazole are other heterocyclic rings that are frequently incorporated into drug design due to their wide array of biological activities. nanobioletters.comresearchgate.net The hybridization of these rings with the benzothiazole moiety has led to promising new classes of therapeutic agents.
Pyrimidine Hybrids: Benzothiazole-pyrimidine conjugates have been designed and synthesized, showing notable activity, particularly as anti-tubercular agents. nih.govtandfonline.com In these hybrids, the benzothiazole and pyrimidine rings are typically connected via a linker, such as an acetamide (B32628) bridge. nih.gov SAR studies on these compounds have revealed that substitutions on both the benzothiazole and pyrimidine rings can significantly impact their efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.govtandfonline.com
Pyrazole Hybrids: The combination of benzothiazole and pyrazole moieties has resulted in compounds with potent antimicrobial activities. nih.gov Synthesis of these hybrids often starts from a 2-aminobenzothiazole precursor, which is used to construct the pyrazole ring through reactions with appropriate reagents. nanobioletters.com The resulting benzothiazole-pyrazole conjugates have been screened against various bacterial and fungal strains, with some derivatives showing significant inhibitory effects. researchgate.netnih.gov
Thiazolidinedione and Azetidinone Conjugates
Thiazolidinones and azetidinones (the core structure of β-lactam antibiotics) are well-established pharmacophores known for a diverse range of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities. semanticscholar.orgsciensage.info
Thiazolidinone Conjugates: Novel hybrid molecules have been synthesized by linking the 2-amino group of a benzothiazole to a thiazolidinone ring. researchgate.net This is often achieved by first converting the 2-aminobenzothiazole into a Schiff base by reacting it with an aldehyde, followed by cyclization with thioglycolic acid to form the thiazolidinone ring. semanticscholar.org These conjugates have been evaluated for various biological activities, including antimicrobial and anti-inflammatory effects. semanticscholar.orgresearchgate.net
Azetidinone Conjugates: Similarly, benzothiazole-azetidinone hybrids have been prepared. The synthesis also typically proceeds through a Schiff base intermediate derived from 2-aminobenzothiazole, which then undergoes a [2+2] cycloaddition reaction with an agent like chloroacetyl chloride to form the four-membered azetidinone ring. semanticscholar.org These compounds have been investigated for their potential as anticonvulsant and anti-inflammatory agents. semanticscholar.orgresearchgate.net
| Compound Class | Heterocyclic Partner | Key Biological Activities Investigated |
| Triazine Hybrids | 1,3,5-Triazine | Anticancer researchgate.net |
| Pyrimidine Hybrids | Pyrimidine | Anti-tubercular nih.govtandfonline.com |
| Pyrazole Hybrids | Pyrazole | Antimicrobial researchgate.netnih.gov |
| Thiazolidinone Conjugates | Thiazolidinone | Antimicrobial, Anti-inflammatory semanticscholar.orgresearchgate.net |
| Azetidinone Conjugates | Azetidinone | Anticonvulsant, Anti-inflammatory semanticscholar.orgresearchgate.net |
Integration with Imidazoline (B1206853) and Benzimidazole (B57391) Moieties
The fusion of the this compound scaffold with other heterocyclic rings, such as imidazoline and benzimidazole, represents a strategic approach in medicinal chemistry to develop novel molecular hybrids with potentially enhanced pharmacological profiles. While specific research detailing the synthesis and biological evaluation of hybrids starting directly from this compound is not extensively documented in current literature, a general and established synthetic pathway for creating analogous N-(1H-benzimidazol-2-yl)- and N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines provides a clear blueprint for such molecular integrations. derpharmachemica.com
The synthetic strategy is a multi-step process that begins with the appropriately substituted 2-aminobenzothiazole. derpharmachemica.com In this context, the starting material would be this compound.
Synthetic Pathway:
The key intermediate, N-(benzothiazole-2-yl)-1,3-bis(methylthio)propan-2-imine, is first synthesized. This is achieved by reacting the starting 2-aminobenzothiazole with carbon disulphide and methyl iodide in dimethyl formamide (B127407) (DMF), with sodium hydroxide (B78521) facilitating the reaction. derpharmachemica.com
This intermediate is then cyclized with either o-phenylenediamine (B120857) to yield the benzimidazole hybrid or with ethylene (B1197577) diamine to yield the imidazoline hybrid. The final step involves refluxing the intermediate with the respective diamine in DMF. derpharmachemica.com The resulting solid product is then isolated, washed, and recrystallized. derpharmachemica.com
Table 1: General Synthetic Scheme for Benzothiazole-Imidazoline/Benzimidazole Hybrids
| Step | Reactants | Reagents & Conditions | Intermediate/Product |
| 1 | 6-Substituted-1,3-benzothiazol-2-amine | 1. NaOH, Carbon disulphide, Methyl iodide 2. Dimethyl formamide (DMF) 3. Stir at ice temperature | N-(6-substituted-1,3-benzothiazol-2-yl)-1,3-bis(methylthio)propan-2-imine |
| 2a | Intermediate from Step 1, Ethylene diamine | 1. Dimethyl formamide (DMF) 2. Reflux for 8 hours | N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amine |
| 2b | Intermediate from Step 1, o-Phenylenediamine | 1. Dimethyl formamide (DMF) 2. Reflux for 8 hours | N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amine |
| Source: Adapted from Arun, et al., (2010). derpharmachemica.com |
Future Research Directions for Benzothiazole-Based Therapeutic Agents
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. benthamscience.com Its structural versatility and broad pharmacological potential ensure that it will remain a focal point of drug discovery and development for the foreseeable future. nih.govusrij.com
Future research is anticipated to advance in several key directions:
Targeting Novel and Complex Disease Pathways: While benzothiazoles have been extensively studied for anticancer, antimicrobial, and anti-inflammatory properties, future work will likely focus on more nuanced and challenging therapeutic targets. nih.gov This includes the design of derivatives that can modulate pathways involved in neurodegenerative diseases, metabolic disorders, and rare diseases. usrij.com A significant area of interest is the development of benzothiazoles that target the unique microenvironment of tumors, such as hypoxic areas, which are linked to malignancy and drug resistance. nih.gov
Development of Selective and Potent Inhibitors: A major goal will be to enhance the selectivity of benzothiazole derivatives to minimize off-target effects. Research will continue to explore structure-activity relationships (SAR) to design compounds with high affinity for specific biological targets, such as particular kinases, enzymes (e.g., cyclooxygenase, carbonic anhydrase), or receptors involved in tumorigenesis. nih.govnih.gov
Molecular Hybridization and Conjugate Drugs: The strategy of combining the benzothiazole scaffold with other pharmacologically active moieties, as discussed in the previous section, will continue to be a fruitful area of research. Creating hybrid molecules or drug conjugates can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties. nih.govijper.org
Leveraging Advanced Drug Design Technologies: The integration of computational tools, including artificial intelligence (AI) and machine learning, is set to revolutionize the design of new benzothiazole-based therapeutics. These technologies can accelerate the process of identifying novel compounds with desired activities and predicting their efficacy and safety profiles more efficiently.
Exploration as Diagnostic Agents: Beyond therapeutics, the unique chemical properties of benzothiazoles make them suitable for applications in diagnostics. Their ability to be functionalized and their interactions with biological targets, such as amyloid plaques in Alzheimer's disease, highlight their potential for development as imaging agents and pathological probes. usrij.com
Q & A
Q. What is a reliable synthetic route for 6-bromo-5-chloro-1,3-benzothiazol-2-amine, and what critical parameters govern its yield?
Methodological Answer: The compound is typically synthesized via cyclization of substituted aniline derivatives. A validated procedure involves:
- Step 1: Reacting 4-chloroaniline (0.1 mol) with potassium thiocyanate (KSCN, 0.1 mol) in glacial acetic acid under vigorous stirring.
- Step 2: Dropwise addition of bromine (0.1 mol) in acetic acid while maintaining the temperature below 10°C to prevent side reactions .
- Step 3: Neutralization with aqueous ammonia, followed by recrystallization from ethanol to isolate the product (typical yield: 64–70%) .
Key Parameters: - Temperature control during bromine addition (exothermic reaction).
- Purity of starting materials (aniline derivatives must be anhydrous).
- Choice of recrystallization solvent (ethanol vs. water-ethanol mixtures) affects crystal morphology and purity .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Key peaks include NH₂ stretching (~3239 cm⁻¹), C=N (1562 cm⁻¹), and C-Cl (804 cm⁻¹) .
- ¹H NMR (DMSO-d₆): Aromatic protons appear as a multiplet (δ 7.89–8.16 ppm), and NH₂ protons resonate as a singlet at δ 9.76 ppm (D₂O exchangeable) .
- Mass Spectrometry: Molecular ion peak at m/z 263.94 (calculated for C₇H₄BrClN₂S) confirms the molecular formula.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound’s synthesis?
Methodological Answer: Discrepancies in yields (e.g., 64% vs. 70%) often arise from:
- Reaction Time: Extended stirring (6–8 hours vs. 3 hours) improves intermediate formation .
- Neutralization Method: Gradual addition of dilute NaOH (instead of ammonia) minimizes byproduct formation .
- Purification: Column chromatography (using ethyl acetate/hexane) may enhance purity compared to simple recrystallization .
Table 1: Optimization Variables and Outcomes
| Variable | Condition 1 () | Condition 2 () |
|---|---|---|
| Bromine Addition Time | 3 hours | 6–8 hours |
| Recrystallization Solvent | Ethanol | Ethanol/Water |
| Yield | 64% | 70% |
Q. What mechanistic insights explain the reactivity of bromine and chlorine substituents in this compound?
Methodological Answer:
- Bromine Reactivity: The bromine atom at position 6 is susceptible to nucleophilic substitution (e.g., with amines or thiols) due to its electron-withdrawing effect, which polarizes the C-Br bond .
- Chlorine Stability: The chlorine at position 5 is less reactive under mild conditions but can participate in Ullmann couplings or Suzuki-Miyaura reactions at elevated temperatures (80–120°C) .
Experimental Design Tip: Use DFT calculations to map electron density distribution and predict substitution sites .
Q. How can the electronic properties of this compound be leveraged in materials science?
Methodological Answer: The bromine and chlorine substituents induce:
- Electron-Deficient Aromatic System: Enhances utility as a building block for electron-transport materials in OLEDs .
- Steric Effects: The 5-chloro group reduces π-π stacking, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) for thin-film deposition .
Application Example: Incorporate into conjugated polymers via Stille coupling to tune bandgap properties .
Data Contradiction Analysis
Example: Conflicting melting points (e.g., 248°C in vs. 165–170°C in ) may arise from:
- Polymorphism: Recrystallization solvents (ethanol vs. water-ethanol) produce different crystal forms.
- Purity: Column-purified samples () vs. simple filtration ().
Resolution: Characterize batches via DSC and PXRD to identify polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
